molecular formula C11H8ClF5OS B14057081 1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057081
M. Wt: 318.69 g/mol
InChI Key: JEZCUVRTBDPQLV-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl precursor followed by the introduction of difluoromethyl and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of electronegative groups such as chlorine, difluoromethyl, and trifluoromethylthio can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and potential applications. The presence of both difluoromethyl and trifluoromethylthio groups in the same molecule is relatively rare and can provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H8ClF5OS

Molecular Weight

318.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-3-8(19-11(15,16)17)7(4-6)10(13)14/h2-4,9-10H,1H3

InChI Key

JEZCUVRTBDPQLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)F)Cl

Origin of Product

United States

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